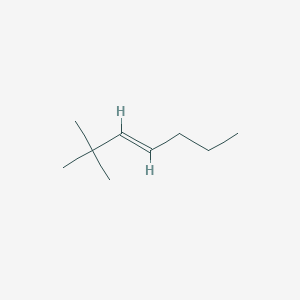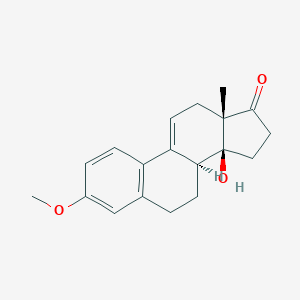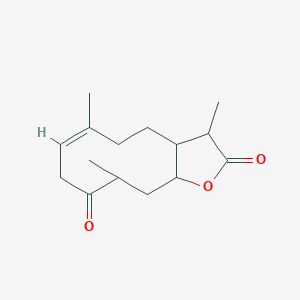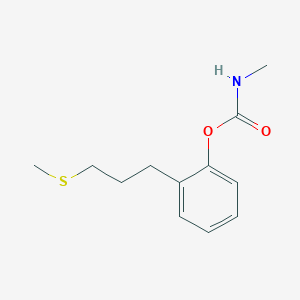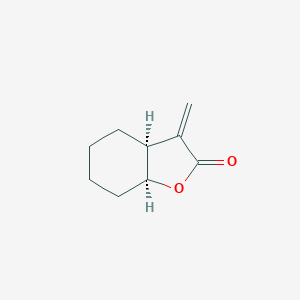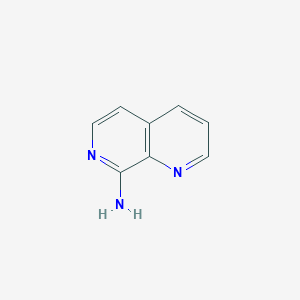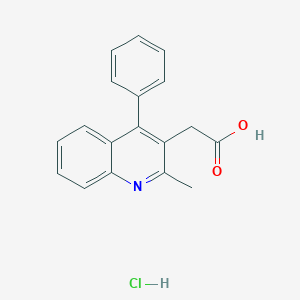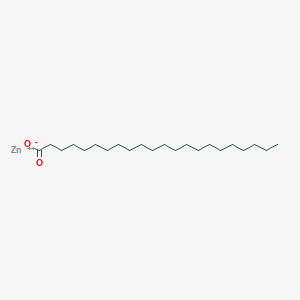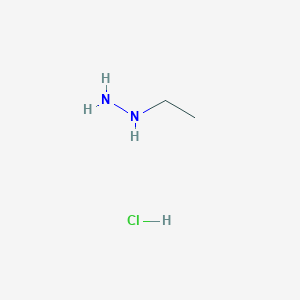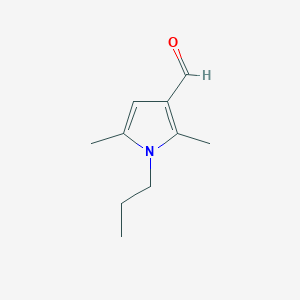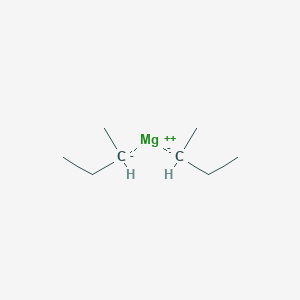
Magnesium, bis(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bis(1-methylpropyl)-, commonly known as MBP, is a chemical compound that is widely used in scientific research. MBP is a magnesium salt that is commonly used as a source of magnesium ions in various biochemical and physiological studies.
Mecanismo De Acción
MBP dissociates in aqueous solutions to release magnesium ions. Magnesium ions are essential for the proper functioning of many enzymes, including those involved in ATP synthesis, DNA replication, and protein synthesis. Magnesium ions also play a role in the regulation of ion channels, neurotransmission, and muscle contraction.
Efectos Bioquímicos Y Fisiológicos
Magnesium ions have numerous biochemical and physiological effects. They are involved in the regulation of blood pressure, heart rhythm, and glucose metabolism. Magnesium ions also play a role in the immune system, and they are essential for the proper functioning of the nervous system. Magnesium deficiency can lead to muscle weakness, fatigue, and cardiovascular problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBP is a reliable source of magnesium ions for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal lab conditions. However, MBP has some limitations. It is not suitable for experiments that require precise control of the magnesium ion concentration, as it can be difficult to determine the exact concentration of magnesium ions in solution. MBP is also not suitable for experiments that require a high degree of purity, as it may contain impurities that can interfere with the results.
Direcciones Futuras
There are many potential future directions for research related to MBP. One area of interest is the potential therapeutic benefits of magnesium supplementation. Studies have shown that magnesium supplementation may be beneficial for a variety of conditions, including hypertension, diabetes, and cardiovascular disease. Another area of interest is the role of magnesium ions in the regulation of ion channels and neurotransmission. Further research in this area could lead to the development of new treatments for neurological disorders. Finally, research could be conducted to determine the optimal concentration of magnesium ions for various biochemical and physiological processes. This information could be used to improve the accuracy and reliability of lab experiments that require the use of magnesium ions.
Métodos De Síntesis
MBP can be synthesized by reacting magnesium oxide or magnesium hydroxide with 1-methylpropyl alcohol. The reaction is carried out under controlled conditions, and the resulting product is purified by recrystallization. The chemical formula of MBP is Mg(C4H9)2O4, and its molecular weight is 214.5 g/mol.
Aplicaciones Científicas De Investigación
MBP is widely used in scientific research as a source of magnesium ions. Magnesium ions play a crucial role in many biological processes, including DNA replication, protein synthesis, and energy metabolism. MBP is commonly used in studies related to the regulation of ion channels, neurotransmission, and muscle contraction. It is also used in studies related to the effects of magnesium deficiency and the potential therapeutic benefits of magnesium supplementation.
Propiedades
Número CAS |
17589-14-9 |
|---|---|
Nombre del producto |
Magnesium, bis(1-methylpropyl)- |
Fórmula molecular |
C8H18Mg |
Peso molecular |
138.53 g/mol |
Nombre IUPAC |
magnesium;butane |
InChI |
InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*3H,4H2,1-2H3;/q2*-1;+2 |
Clave InChI |
JDZMCPAYDLVVIC-UHFFFAOYSA-N |
SMILES |
CC[CH-]C.CC[CH-]C.[Mg+2] |
SMILES canónico |
CC[CH-]C.CC[CH-]C.[Mg+2] |
Otros números CAS |
17589-14-9 |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



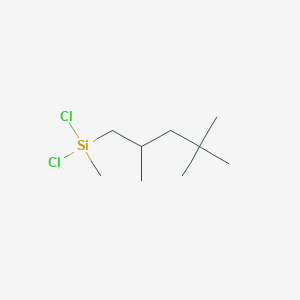


![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
